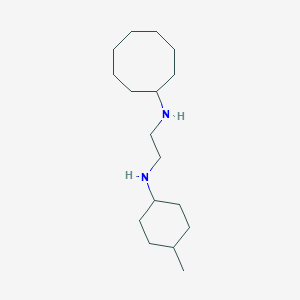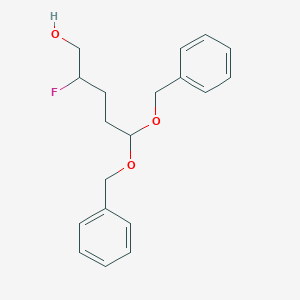
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, benzyl, benzyloxy, and phenylsulfanyl groups
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrrolidin-2-one Core: This step involves the cyclization of appropriate precursors to form the pyrrolidin-2-one ring.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Benzyloxy Group: The benzyloxy group is added through an etherification reaction.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced using a thiolation reaction.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as reducing the carbonyl group to an alcohol.
Substitution: The benzyl and benzyloxy groups can undergo substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(benzyloxy)-5-(phenylsulfanyl)pyrrolidin-2-one can be compared with similar compounds such as:
1-Benzyl-4-(chloromethyl)pyrrolidin-2-one: This compound has a chloromethyl group instead of the benzyloxy and phenylsulfanyl groups, leading to different chemical properties and reactivity.
1-Benzyl-4-(methoxy)pyrrolidin-2-one: The methoxy group in this compound provides different electronic and steric effects compared to the benzyloxy group.
1-Benzyl-4-(phenylsulfanyl)pyrrolidin-2-one:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
647826-80-0 |
|---|---|
Formule moléculaire |
C24H23NO2S |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
1-benzyl-4-phenylmethoxy-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c26-23-16-22(27-18-20-12-6-2-7-13-20)24(28-21-14-8-3-9-15-21)25(23)17-19-10-4-1-5-11-19/h1-15,22,24H,16-18H2 |
Clé InChI |
OWCBBNLSMOQTCY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



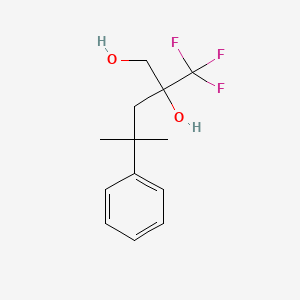

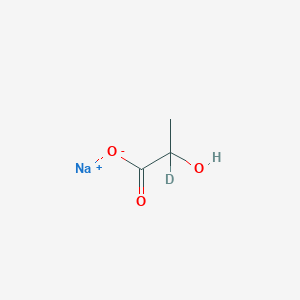
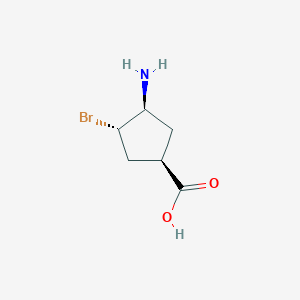


![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
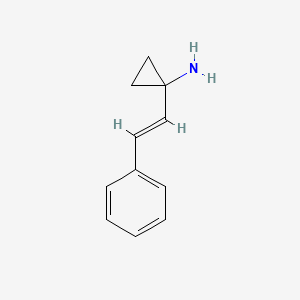
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)

![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
